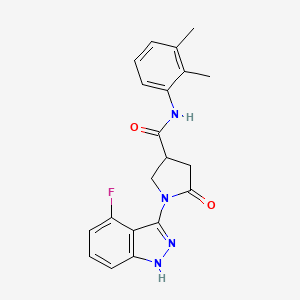
1-(4-fluoro-1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluoro-1H-indazol-3-yl)-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a fluorine atom at the 4-position of the indazole ring, a methoxyphenyl group, and a pyrrolidine-3-carboxamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-1H-indazol-3-yl)-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of the fluorine atom at the 4-position. The methoxyphenyl group is then attached through a nucleophilic substitution reaction. Finally, the pyrrolidine-3-carboxamide moiety is introduced via amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1-(4-Fluoro-1H-indazol-3-yl)-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
1-(4-Fluoro-1H-indazol-3-yl)-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-Fluoro-1H-indazol-3-yl)-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the indazole ring play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by inhibiting or activating their functions, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Fluoro-1H-indazole: A simpler indazole derivative with a fluorine atom at the 4-position.
N-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: A compound with a similar pyrrolidine-3-carboxamide moiety but lacking the indazole ring.
1H-Indazole-3-carboxamide: A related compound with a carboxamide group at the 3-position of the indazole ring.
Uniqueness
1-(4-Fluoro-1H-indazol-3-yl)-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the fluorine atom enhances its chemical stability and biological activity. The methoxyphenyl and pyrrolidine-3-carboxamide moieties contribute to its versatility in various chemical reactions and applications.
特性
分子式 |
C20H19FN4O3 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
1-(4-fluoro-1H-indazol-3-yl)-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19FN4O3/c1-28-16-8-3-2-5-12(16)10-22-20(27)13-9-17(26)25(11-13)19-18-14(21)6-4-7-15(18)23-24-19/h2-8,13H,9-11H2,1H3,(H,22,27)(H,23,24) |
InChIキー |
LIEHHBBZLUXCAQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B11224888.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B11224894.png)
![N-(3-methoxyphenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide](/img/structure/B11224907.png)
![7-(1-Benzofuran-2-yl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11224909.png)

![2-{[4-methyl-5-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11224920.png)

![N-(2,3-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11224925.png)
![1-(4-Ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11224926.png)
![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11224952.png)
![N-(3-ethylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11224964.png)
![1-(furan-2-ylmethyl)-5,7-dimethyl-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11224965.png)

![7-methyl-5-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11224972.png)
